N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
Overview
Description
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H14N4O4S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects .
Mode of Action
It’s worth noting that compounds with a 1,3-benzodioxole moiety have been found to regulate cytochrome p450-dependent drug oxidation , which is crucial in the process of eliminating drugs from the body. A hydrogen abstraction process can take place from the methylene-bridge carbon of the benzodioxole compound, forming a methylenedioxybenzene radical .
Biochemical Pathways
Compounds with similar structures have been found to interact with microtubules and their component protein, tubulin . Microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It’s worth noting that compounds with a 1,3-benzodioxole moiety have been found to regulate cytochrome p450-dependent drug oxidation , which is crucial in the process of drug metabolism and elimination.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . This compound interacts with enzymes such as cyclooxygenase and proteins involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and promoting the expression of pro-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their functions. For example, it can inhibit the activity of cyclooxygenase, reducing the production of pro-inflammatory mediators . Additionally, it can activate certain signaling pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that continuous exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are crucial for evaluating the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence the activity of metabolic enzymes such as cytochrome P450, leading to changes in the metabolism of other drugs and endogenous compounds . Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby impacting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, leading to its accumulation in specific cellular compartments . Once inside the cell, it may bind to intracellular proteins, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it may interact with transcription factors and influence gene expression, while in the mitochondria, it can affect cellular respiration and energy production . Understanding the subcellular localization of the compound is vital for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-11-7-17(21-18(24)15-3-2-6-25-15)23(22-11)19-20-13(9-28-19)12-4-5-14-16(8-12)27-10-26-14/h2-9H,10H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJHJHCYHGOVSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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